p-Menthan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a characteristic minty odor and is commonly found in essential oils of various plants, particularly those in the mint family . This compound is used in the flavor and fragrance industry due to its pleasant aroma and cooling sensation.
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Menthan-2-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of carvone, a naturally occurring compound found in caraway and dill oils . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas pressure and temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of carvone. This process involves the use of a fixed-bed reactor where carvone is continuously fed and hydrogenated over a palladium catalyst . The reaction conditions are optimized to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
p-Menthan-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to p-menthane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups .Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
- p-Menthan-2-one. p-Menthane.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
p-Menthan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: This compound is investigated for its potential use in pharmaceuticals due to its cooling and soothing effects .Mechanism of Action
. When p-Menthan-2-ol binds to TRPM8, it activates the receptor, leading to a cooling sensation. This activation is mediated through the influx of calcium ions into the cells, which triggers a signal transduction pathway resulting in the perception of cold .
Comparison with Similar Compounds
Similar Compounds
Menthol: A well-known compound with a similar structure and cooling properties.
Carvone: A precursor to p-Menthan-2-ol with a distinct aroma and flavor.
Limonene: Another monoterpenoid with a citrus scent and various industrial applications.
Uniqueness of this compound
This compound is unique due to its specific interaction with TRPM8, which imparts a cooling sensation without the strong minty flavor of menthol . This makes it particularly valuable in applications where a cooling effect is desired without altering the overall flavor profile of the product.
Properties
CAS No. |
499-69-4 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI Key |
ULJXKUJMXIVDOY-OPRDCNLKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)C(C)C |
Canonical SMILES |
CC1CCC(CC1O)C(C)C |
density |
0.887-0.893 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.